2-Naphthoylglycine

Description

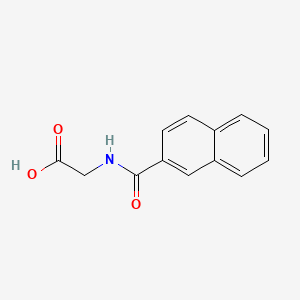

2-Naphthoylglycine is a glycine-conjugated metabolite formed during the hepatic detoxification of 2-methylnaphthalene (2-MeN) in mammals. It is identified as the primary urinary metabolite in rats exposed to 2-MeN, accounting for 30–35% of excreted ¹⁴C-labeled compounds following subcutaneous administration . Structurally, it consists of glycine linked via an amide bond to 2-naphthoic acid, a product of 2-MeN oxidation (Figure 1). Its identification relies on chromatographic techniques (TLC, HPLC) and mass spectrometry, which distinguish it from precursor compounds and other metabolites .

Properties

IUPAC Name |

2-(naphthalene-2-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12(16)8-14-13(17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQCDYYJHJOAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220114 | |

| Record name | 2-Naphthoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69826-63-7 | |

| Record name | 2-Naphthoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069826637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthoylglycine is typically synthesized through the reaction of 2-naphthoic acid and glycine under acidic conditions . The reaction involves the formation of an amide bond between the carboxyl group of 2-naphthoic acid and the amino group of glycine.

Industrial Production Methods: Industrial production of 2-Naphthoylglycine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated under reflux, and the product is isolated through crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthoylglycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can convert it into naphthylamine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthylamine derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

2-Naphthoylglycine has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit specific cancer cell lines by inducing apoptosis. For instance, research indicates that naphthyl derivatives, including 2-NG, have demonstrated promising results in inhibiting the growth of multiple myeloma cells, which rely on elevated levels of casein kinase 2 (CK2) for survival . The compound's ability to selectively target CK2 makes it a valuable tool for studying cancer biology and developing targeted therapies.

Neuropharmacological Effects

The compound has also been studied for its neuroprotective properties. It is suggested that 2-NG may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Its interaction with glycine receptors indicates a mechanism that could modulate pain perception and neuroinflammation, making it a candidate for further exploration in pain management therapies .

Biochemical Research

Enzyme Inhibition Studies

In biochemical assays, 2-Naphthoylglycine serves as a substrate or inhibitor for various enzymes. Its structural similarity to other bioactive compounds allows researchers to utilize it as a reference compound in enzyme kinetics studies. For example, its role in inhibiting CK2 provides insights into the enzyme's function in cellular signaling pathways .

Synthetic Biology Applications

The compound's versatility extends to synthetic biology, where it can be used as a building block for synthesizing more complex molecules. Its reactivity allows chemists to modify its structure to create derivatives with enhanced biological activity or specificity for particular targets.

Material Science

Polymer Chemistry

In material science, 2-Naphthoylglycine is explored for its potential use in developing advanced materials. Its naphthalene moiety can impart unique optical properties when incorporated into polymer matrices. Research into the photophysical properties of 2-NG suggests that it could be used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Nanotechnology Applications

The compound has also been investigated for applications in nanotechnology, particularly in drug delivery systems. Its ability to form stable complexes with various nanoparticles enhances the solubility and bioavailability of poorly soluble drugs, facilitating targeted delivery mechanisms.

Case Studies

Mechanism of Action

The mechanism of action of 2-Naphthoylglycine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. For instance, its anti-inflammatory effects may be mediated through inhibition of cyclooxygenase enzymes, while its analgesic effects could involve interaction with opioid receptors.

Comparison with Similar Compounds

Metabolic Context: 2-Methylnaphthalene vs. Naphthalene

The metabolism of 2-MeN and naphthalene diverges significantly in terms of conjugation pathways and metabolite profiles:

Key Differences :

- Conjugation Preference : 2-MeN predominantly forms glycine conjugates (2-naphthoylglycine), whereas naphthalene favors glucuronidation or sulfation .

- Oxidation Extent : The naphthalene moiety in 2-MeN is less oxidized compared to naphthalene itself, reducing the formation of dihydrodiols .

- Metabolite Complexity : 2-MeN produces three dihydrodiol isomers, while naphthalene metabolism yields fewer isomers .

Structural Analogues: Glycine Conjugates

Glycine conjugation is a common detoxification mechanism for aromatic acids. Below is a comparison of 2-naphthoylglycine with other glycine derivatives:

Key Insights :

- Toxicity Implications: 2-Naphthoylglycine serves as a biomarker for 2-MeN exposure, whereas 2-phenylglycine lacks such diagnostic utility .

Analytical Differentiation

Chromatographic and spectrometric techniques effectively distinguish 2-naphthoylglycine from related metabolites:

- TLC : 2-Naphthoylglycine (Rf = 0.16) vs. 2-naphthoic acid (Rf = 0.55) in solvent system D .

- HPLC : Retention times differ significantly between glycine conjugates and glucuronides due to polarity variations .

- Mass Spectrometry : Unique fragmentation patterns confirm the naphthoyl-glycine linkage (e.g., molecular ion at m/z 215) .

Research Implications

- Toxicology : 2-Naphthoylglycine’s prevalence underscores its role in 2-MeN detoxification, but its persistence in urine may indicate chronic exposure risks .

- Comparative Metabolism : The absence of 2-naphthoylglycine in naphthalene metabolism highlights substrate-specific enzymatic preferences (e.g., glycine N-acyltransferase) .

Biological Activity

2-Naphthoylglycine is a compound derived from naphthalene, known for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of 2-naphthoylglycine, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

2-Naphthoylglycine is characterized by its naphthalene moiety linked to a glycine residue. The synthesis of this compound typically involves the acylation of glycine with 2-naphthoic acid or its derivatives. The structural formula can be represented as:

1. Cytotoxicity and Anticancer Properties

Research indicates that naphthoyl derivatives, including 2-naphthoylglycine, exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that the introduction of a naphthoyl group increases the cytotoxic potential compared to benzoyl derivatives. Specifically, N-(6-ferrocenyl-2-naphthoyl)-glycine-glycine ethyl ester demonstrated apoptosis-inducing properties in H1299 lung cancer cells .

Table 1: Cytotoxicity of Naphthoyl Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(6-ferrocenyl-2-naphthoyl)-glycine | H1299 | 10.5 | Induces apoptosis |

| N-(6-ferrocenyl-2-naphthoyl)-glycine | Normal Fibroblasts | >100 | Selective toxicity for cancer cells |

The selectivity for cancer cells over normal fibroblasts suggests that these compounds could be developed into targeted cancer therapies .

2. Toxicological Studies

The metabolism of 2-naphthoylglycine has been investigated in animal models, particularly in rodents. Studies have shown that naphthalene and its derivatives can cause necrosis in bronchiolar epithelial cells, indicating potential respiratory toxicity . The mechanisms underlying this toxicity involve oxidative stress and the formation of reactive intermediates, which can lead to cellular damage.

Table 2: Toxicological Effects of Naphthalene Derivatives

| Compound | Route of Exposure | Observed Effects |

|---|---|---|

| 2-Methylnaphthalene | Inhalation | Bronchiolar epithelial injury |

| 1-Methylnaphthalene | Oral | Increased adenoma incidence in mice |

These findings highlight the dual nature of compounds like 2-naphthoylglycine, where therapeutic benefits must be weighed against potential toxic effects.

Case Studies

Several case studies have illustrated the biological implications of naphthoyl derivatives:

-

Case Study 1: Anticancer Activity

In a preclinical evaluation, N-(6-ferrocenyl-2-naphthoyl)-glycine was tested against melanoma and lung cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . -

Case Study 2: Toxicity Assessment

A study assessing the acute toxicity of methylnaphthalene derivatives indicated significant respiratory distress in exposed rodents, reinforcing the need for careful evaluation when considering therapeutic applications .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of naphthoyl derivatives. Modifications to the naphthalene ring and glycine moiety have yielded compounds with varying degrees of biological activity. For instance, altering substituents on the naphthalene ring has been shown to influence both cytotoxicity and selectivity towards cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.